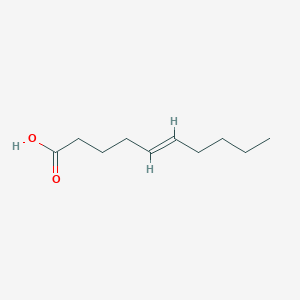

5-Decenoic acid

Descripción general

Descripción

5-Decenoic acid: is a medium-chain unsaturated fatty acid with the molecular formula C10H18O2 . It is characterized by a double bond located at the fifth carbon atom from the carboxyl end. This compound is part of the broader class of decenoic acids, which are known for their various industrial and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Decenoic acid can be synthesized through several methods. One common approach involves the oxidation of decene . This process typically uses oxidizing agents such as potassium permanganate or ozone under controlled conditions to introduce the carboxyl group at the desired position.

Industrial Production Methods: In industrial settings, this compound is often produced via olefin metathesis . This method involves the reaction of decene with a catalyst, such as Grubbs’ catalyst, to form the desired product. The reaction conditions usually include moderate temperatures and pressures to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

5-Decenoic acid undergoes oxidation at the double bond or carboxyl group. Key pathways include:

In heated butter, this compound forms via oxidation of γ-decalactone under acidic conditions, producing positional isomers like (E)-4-, (E)-5-, and (E)-6-decenoic acids .

Reduction Reactions

Hydrogenation of the double bond is a common reduction pathway:

| Reagents/Conditions | Products | Selectivity | Notes | Source |

|---|---|---|---|---|

| H₂, Pd/C (25°C, 1 atm) | Decanoic acid | >95% conversion | Catalyst-dependent | |

| NaBH₄ in ethanol | Partial reduction (unstable) | Low yield | Rarely utilized |

Substitution Reactions

The double bond and carboxyl group enable halogenation and esterification:

For example, 1-chloro-5-decene reacts with potassium acetate in acetic acid to yield 5-decenyl acetate (60:40 trans:cis ratio) .

Isomerization

The double bond position and geometry can shift under specific conditions:

| Conditions | Isomer Ratio (Trans:Cis) | Catalyst | Source |

|---|---|---|---|

| Heat (150°C) | 60:40 → 80:20 | Sodium benzenesulfinate | |

| Acidic clay (model systems) | Formation of (E)-5 isomer | Active clay |

Isomerization is critical in industrial processes to optimize product ratios for pheromones or lubricants .

Olefin Metathesis

-

Self-metathesis : 1-Hexene → 5-decene (Grubbs’ catalyst, 75% yield) .

-

Cross-metathesis : 5-Decene + 5-hexenyl acetate → 5-decenyl acetate (84:16 trans:cis) .

Key Industrial Process

| Step | Conditions | Outcome | Source |

|---|---|---|---|

| Chlorination | Grubbs’ catalyst, 32–62°C | 1-Chloro-5-decene (40% yield) | |

| Acetate substitution | KOAc in acetic acid | 5-Decenyl acetate (27% yield) |

Biological and Environmental Reactivity

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Precursor in Polymer and Surfactant Production

5-Decenoic acid serves as an important precursor in the synthesis of various polymers and surfactants. Its unsaturated nature allows for versatile reactions, making it suitable for producing materials with specific properties. The compound can undergo oxidation to yield decanoic acid or can be hydrogenated to form saturated fatty acids, which are crucial in creating surfactants and emulsifiers used in detergents and personal care products .

Biological Research

2. Role in Cell Signaling and Membrane Fluidity

In biological contexts, this compound is studied for its impact on cell membranes. The presence of the double bond allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly significant in the context of antimicrobial research, where this compound has demonstrated the ability to disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents .

Medical Applications

3. Antimicrobial Properties

The antimicrobial activity of this compound has been highlighted in several studies. Its mechanism involves disrupting the integrity of bacterial cell membranes, which can lead to cell lysis. This characteristic makes it a potential candidate for use in pharmaceutical formulations aimed at combating bacterial infections .

4. Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential in treating conditions related to inflammation and metabolic disorders. Its ability to modulate cellular processes suggests that it could be explored for applications in anti-inflammatory therapies and metabolic health .

Industrial Applications

5. Production of Lubricants and Coatings

In industrial settings, this compound is utilized in the formulation of lubricants and coatings due to its unique chemical properties. The compound's unsaturation contributes to improved performance characteristics in these applications, making it valuable for enhancing product durability and efficiency .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt bacterial membranes at low concentrations, suggesting its potential as a natural preservative in food products .

Case Study 2: Role in Fatty Acid Metabolism

Research investigating the metabolism of fatty acids highlighted the importance of this compound in regulating metabolic pathways related to energy production and storage. The findings suggest that this compound may play a role in managing metabolic disorders such as obesity and diabetes .

Mecanismo De Acción

The mechanism of action of 5-Decenoic acid involves its interaction with cell membranes . The unsaturated double bond allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes, particularly in bacterial cells, making it an effective antimicrobial agent.

Comparación Con Compuestos Similares

Decanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.

Oleic acid: A longer-chain unsaturated fatty acid with a double bond at the ninth carbon.

Linoleic acid: A polyunsaturated fatty acid with two double bonds.

Uniqueness: 5-Decenoic acid is unique due to its specific position of the double bond and its medium-chain length. This combination provides distinct chemical and physical properties, making it versatile for various applications.

Actividad Biológica

5-Decenoic acid is a medium-chain fatty acid with unique biological properties and potential therapeutic applications. Its structure, characterized by a double bond at the fifth carbon, distinguishes it from other fatty acids and contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential applications in medicine and industry.

This compound (C10H18O2) is an unsaturated fatty acid that integrates into lipid bilayers due to its hydrophobic nature. The presence of the double bond allows it to influence membrane fluidity and permeability , which is crucial for various cellular functions. This interaction can disrupt cellular processes, particularly in bacterial cells, making this compound an effective antimicrobial agent .

The mechanism of action involves the following key aspects:

- Cell Membrane Disruption : The unsaturation in this compound enhances its ability to insert into cell membranes, altering their integrity and function.

- Cell Signaling Modulation : It may play a role in cell signaling pathways, impacting processes such as inflammation and apoptosis.

- Mitochondrial Function : Similar to other medium-chain fatty acids, it may influence mitochondrial biogenesis and function, which are critical for energy metabolism .

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with this compound. Below are some significant findings:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens. The results showed that at concentrations as low as 0.1% (v/v), this compound significantly inhibited bacterial growth compared to control groups.

| Bacterial Strain | Control Growth (CFU/ml) | Growth with this compound (CFU/ml) |

|---|---|---|

| E. coli | 1.2 x 10^8 | 3.0 x 10^4 |

| S. aureus | 1.0 x 10^8 | 2.5 x 10^3 |

Case Study 2: Neuroprotective Potential

In a neuroblastoma model, treatment with decanoic acid (a structurally similar compound) showed significant reductions in oxidative stress markers and improved cell viability under oxidative stress conditions . This suggests that this compound may also offer protective effects against neuronal damage.

Propiedades

Número CAS |

16424-55-8 |

|---|---|

Fórmula molecular |

C10H18O2 |

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

dec-5-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h5-6H,2-4,7-9H2,1H3,(H,11,12) |

Clave InChI |

UJUXUEKQHBXUEM-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCC(=O)O |

SMILES isomérico |

CCCC/C=C/CCCC(=O)O |

SMILES canónico |

CCCCC=CCCCC(=O)O |

Key on ui other cas no. |

85392-03-6 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.